molecular formula C13H15N5O3S B12483871 methyl ({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)(phenyl)acetate

methyl ({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)(phenyl)acetate

Cat. No.: B12483871
M. Wt: 321.36 g/mol
InChI Key: BNPMBDFHGNGRGR-UHFFFAOYSA-N
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Description

Methyl ({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)(phenyl)acetate is a complex organic compound that features a 1,2,4-triazole ring, an amino group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)(phenyl)acetate typically involves multiple steps. One common method starts with the preparation of 3-amino-1H-1,2,4-triazole, which is then reacted with various reagents to introduce the sulfanyl and acetyl groups. The final step involves esterification with methanol to form the methyl ester .

Industrial Production Methods

the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of microwave irradiation to accelerate the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions

Methyl ({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)(phenyl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amino group .

Scientific Research Applications

Methyl ({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)(phenyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl ({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)(phenyl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1H-1,2,4-triazole: Shares the triazole ring but lacks the sulfanyl and acetyl groups.

    Methyl (3-amino-1H-1,2,4-triazol-1-yl)acetate: Similar structure but without the phenyl group.

Uniqueness

Methyl ({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)(phenyl)acetate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H15N5O3S

Molecular Weight

321.36 g/mol

IUPAC Name

methyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-2-phenylacetate

InChI

InChI=1S/C13H15N5O3S/c1-21-11(20)10(8-5-3-2-4-6-8)15-9(19)7-22-13-16-12(14)17-18-13/h2-6,10H,7H2,1H3,(H,15,19)(H3,14,16,17,18)

InChI Key

BNPMBDFHGNGRGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)CSC2=NNC(=N2)N

Origin of Product

United States

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